2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic aromatic amine (HAA) formed during the cooking of meat, poultry, or fish at high temperatures, such as grilling or frying. [, , ] It is the most abundant HAA found in cooked meat. [, ] PhIP is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). [] This classification is based on sufficient evidence from animal studies showing that PhIP causes cancer and limited evidence from human studies. While a definitive link between PhIP consumption and cancer in humans is still under investigation, understanding its formation, metabolism, and potential risks is crucial for informing dietary choices and mitigating potential health risks.
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine is a significant DNA adduct formed from the heterocyclic aromatic amine known as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, commonly referred to as PhIP. This compound is primarily generated when foods, particularly meats, are cooked at high temperatures. PhIP is classified as a mutagen and potential human carcinogen due to its ability to form DNA adducts that can lead to mutations and cancer development.
PhIP was first isolated from fried beef and is categorized under heterocyclic amines, which are compounds formed during the cooking of protein-rich foods. The International Agency for Research on Cancer has classified PhIP as a Group 2A carcinogen, indicating it is probably carcinogenic to humans based on sufficient evidence from animal studies that demonstrate its carcinogenicity in various tissues, including the colon, prostate, and mammary glands .
The synthesis of N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine involves several steps:
The molecular structure of N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine can be represented as follows:
The structure has been characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its identity and purity during synthesis .
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine participates in several chemical reactions:
The mechanism by which N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine exerts its effects involves several steps:
Studies indicate that detection methods for this compound include advanced techniques such as liquid chromatography coupled with mass spectrometry, which provide high sensitivity for quantifying DNA adducts formed in biological samples .
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine serves several scientific purposes:
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